molecular formula C15H25N3 B1519670 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine CAS No. 1087784-53-9

4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine

Cat. No.: B1519670
CAS No.: 1087784-53-9
M. Wt: 247.38 g/mol
InChI Key: GTWNGHGXDIZFTP-UHFFFAOYSA-N
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Description

4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine is a chemical compound with the molecular formula C15H25N3 and a molecular weight of 247.38 g/mol

Biochemical Analysis

Biochemical Properties

4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways . Additionally, it interacts with proteins involved in cell signaling, modulating their function and impacting cellular communication

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to changes in cellular responses to external stimuli . Additionally, it can alter gene expression patterns, impacting the production of proteins involved in critical cellular functions . These effects highlight the compound’s potential as a research tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, influencing their activity and function . For instance, it may inhibit or activate enzymes by binding to their active sites, altering their catalytic properties . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . It may degrade under certain conditions, leading to changes in its effects on cells and tissues . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Additionally, high doses may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for research and therapeutic applications . These dosage effects are essential for understanding the compound’s potential benefits and risks in various experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the activity of enzymes involved in amino acid metabolism, affecting the production and degradation of key metabolites . Additionally, it may interact with cofactors that modulate enzyme activity, further influencing metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function . The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments . Additionally, its distribution within tissues can impact its overall effects on cellular function and metabolism . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, influencing gene expression and protein synthesis . Alternatively, it may accumulate in the cytoplasm, affecting cellular signaling and metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine typically involves the reaction of 3-methylphenylpiperazine with butan-2-amine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature and pressure are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls. The process involves the use of catalysts to increase the reaction rate and improve yield. The final product is purified through various techniques such as crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including hydroxylated and carboxylated products.

  • Reduction: Reduction reactions can lead to the formation of amines and alcohols.

  • Substitution: Substitution reactions can produce a range of substituted piperazines and butanamines.

Scientific Research Applications

4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: It has been investigated for its therapeutic potential in treating neurological disorders and other medical conditions.

  • Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)aniline

  • N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine

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Properties

IUPAC Name

4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-13-4-3-5-15(12-13)18-10-8-17(9-11-18)7-6-14(2)16/h3-5,12,14H,6-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWNGHGXDIZFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.